molecular formula C21H30N4O3S2 B2802858 N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1192840-16-6

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

Cat. No.: B2802858
CAS No.: 1192840-16-6
M. Wt: 450.62
InChI Key: QKNFJGJQDJPSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a high-purity synthetic compound offered for research and development purposes. This molecule features a complex structure incorporating a 3,5-dimethylpyrazole moiety linked via a propyl chain to a butanamide core, which is further modified with methylsulfanyl and (E)-styrenesulfonylamino functional groups. The 3,5-dimethylpyrazole unit is a known heterocyclic scaffold observed in various chemical and pharmaceutical contexts . The specific presence of sulfonyl and sulfonamide groups within the structure suggests potential for investigation in areas such as enzyme inhibition and receptor binding studies. Researchers can explore its physicochemical properties, mechanism of action, and potential applications in biochemical and pharmacological research. This product is intended for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3S2/c1-17-16-18(2)25(23-17)13-7-12-22-21(26)20(10-14-29-3)24-30(27,28)15-11-19-8-5-4-6-9-19/h4-6,8-9,11,15-16,20,24H,7,10,12-14H2,1-3H3,(H,22,26)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNFJGJQDJPSLZ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)C(CCSC)NS(=O)(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CCCNC(=O)C(CCSC)NS(=O)(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with several derivatives documented in the evidence. Key comparisons include:

Compound Key Features Molecular Weight Functional Groups
Target Compound Pyrazole, propyl linker, methylsulfanyl, styrenesulfonylamino Not provided Sulfonamide, sulfanyl, pyrazole, styrene
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide Pyrazole, pyridine, chlorophenyl carbamoyl Not provided Sulfonamide, carbamoyl, pyrazole, pyridine
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methyl-2-pyridinyl)butanamide Pyrazole, butanamide, pyridinyl 272.34 g/mol Pyrazole, amide, pyridine
Stereoisomeric butanamide derivatives (e.g., compounds m, n, o in ) Complex stereochemistry, dimethylphenoxy, hydroxy groups Not provided Amide, phenoxy, hydroxy, tetrahydropyrimidinone

Key Observations :

  • The target compound’s styrenesulfonylamino group distinguishes it from sulfonamide derivatives like , which feature a pyridine-sulfonamide and chlorophenyl carbamoyl. This difference may influence solubility and binding interactions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, and how can purity be ensured?

  • Methodology :

  • Stepwise synthesis : Begin with coupling the pyrazole moiety to the propyl chain, followed by sulfonylation of the amino group. Use anhydrous conditions for sulfonamide formation to avoid hydrolysis .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (petroleum ether/ethyl acetate) to isolate the product .
  • Purity assessment : Monitor reactions via thin-layer chromatography (TLC) and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methylsulfanyl, styrenyl groups) and stereochemistry of the (E)-configured ethenyl group .
  • IR spectroscopy : Identify characteristic peaks (e.g., sulfonamide S=O stretch at ~1350–1150 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS) .

Q. How can solubility and stability be evaluated under experimental conditions?

  • Approach :

  • Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to detect aggregation or precipitation .
  • Stability studies : Incubate at 25°C and 37°C in buffer solutions; analyze degradation products via LC-MS over 72 hours .

Advanced Research Questions

Q. How can contradictions in spectroscopic or biological data be resolved?

  • Strategies :

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations) to resolve ambiguities in peak assignments .
  • Biological replicates : Repeat enzyme inhibition assays with fresh stock solutions to rule out compound degradation artifacts .
  • Crystallography : Attempt single-crystal X-ray diffraction to unambiguously confirm stereochemistry .

Q. What strategies optimize reaction yields for the sulfonamide coupling step?

  • Optimization :

  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity, as demonstrated in analogous sulfonamide syntheses .
  • Steric effects : Introduce bulky bases (e.g., DIPEA) to reduce side reactions during sulfonylation of the amino group .
  • Temperature control : Maintain 0–5°C during sulfonamide formation to minimize byproduct formation .

Q. How can structure-activity relationship (SAR) studies be designed to probe biological activity?

  • Design :

  • Analog synthesis : Modify the pyrazole substituents (e.g., replace 3,5-dimethyl with trifluoromethyl) or vary the styrenyl group’s substituents .
  • In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinity .
  • Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Q. What mechanistic insights explain the reactivity of the sulfonamide group in nucleophilic environments?

  • Analysis :

  • Kinetic studies : Use 19F^{19}F-NMR (if fluorinated analogs exist) to track sulfonamide hydrolysis rates under varying pH conditions .
  • Electrophilicity : Calculate partial charges (via DFT) on the sulfonamide sulfur to predict susceptibility to nucleophilic attack .
  • Protecting groups : Evaluate tert-butyldimethylsilyl (TBS) protection for the sulfonamide during multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.